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Compound of Interest

Compound Name: SR9238

Cat. No.: B15603374 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SR9238 and elafibranor, two investigational

compounds with distinct mechanisms of action, that have been evaluated in preclinical and

clinical metabolic studies. This document summarizes their performance based on available

experimental data, details the methodologies of key experiments, and visualizes their

respective signaling pathways.
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Feature SR9238 Elafibranor

Target
Liver X Receptor α (LXRα) and

Liver X Receptor β (LXRβ)

Peroxisome Proliferator-

Activated Receptor α (PPARα)

and Peroxisome Proliferator-

Activated Receptor δ (PPARδ)

Mechanism of Action Inverse Agonist Dual Agonist

Primary Metabolic Effects

Suppresses hepatic

lipogenesis, inflammation, and

fibrosis.

Improves fatty acid oxidation,

insulin sensitivity, and reduces

inflammation.

Development Stage Preclinical

Elafibranor has undergone

extensive clinical testing,

including Phase III trials for

nonalcoholic steatohepatitis

(NASH) and primary biliary

cholangitis (PBC).[1][2] It

received accelerated approval

from the FDA in 2024 for the

treatment of PBC.[3]

Quantitative Data from Preclinical Metabolic Studies
The following tables summarize the quantitative outcomes from key preclinical studies

investigating the effects of SR9238 and elafibranor in mouse models of non-alcoholic

steatohepatitis (NASH).
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Parameter
Vehicle
Control

SR9238 (30
mg/kg/day)

Percentage
Change

Citation

Hepatic

Steatosis
Severe

Significantly

Reduced
Not Quantified [4]

Hepatic

Inflammation
Severe

Significantly

Reduced
Not Quantified [4]

Hepatic Fibrosis

(Collagen)
Severe Ameliorated ~90% Reduction [4]

Srebf1 Gene

Expression
- Suppressed Not Quantified [5]

scd1 Gene

Expression
- Suppressed Not Quantified [5]

cd36 Gene

Expression
- Suppressed Not Quantified [5]

Plasma Liver

Enzymes
Elevated

Significantly

Decreased
Not Quantified [5]

Elafibranor: Effects on a High-Fat, High-Cholesterol
Diet-Induced NASH Model in APOE*3Leiden.CETP Mice
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Parameter
HFC Diet
Control

Elafibranor (15
mg/kg/day)

Percentage
Change

Citation

Body Weight - - ↓ 24% [6]

Plasma Insulin - - ↓ 71% - 78% [6]

Blood Glucose - - ↓ 11% - 18% [6]

Plasma

Cholesterol
- - ↓ 45% - 52% [6]

Plasma

Triglycerides
- - ↓ 71% - 84% [6]

Hepatic

Steatosis
Pronounced Decreased Not Quantified [6]

Hepatic

Inflammation
Pronounced Reduced Not Quantified [6]

Progression of

Fibrosis
- Precluded Not Quantified [6]

Experimental Protocols
SR9238: Study in a Diet-Induced Model of Non-Alcoholic
Steatohepatitis (NASH)
Animal Model: Male B6.V-Lepob/J (ob/ob) mice, which are genetically obese and diabetic, were

used as a model for metabolic disease.[4][7]

Diet and NASH Induction: Upon arrival at six weeks of age, mice were immediately placed on a

custom complete rodent diet (HTF) containing high amounts of trans-fat (Primex), fructose, and

cholesterol to induce the NASH phenotype.[4][7] The mice develop hepatic steatosis, severe

hepatic inflammation, and fibrosis on this diet.[4]

Treatment Protocol: After the induction of NASH, mice were treated with SR9238 administered

via intraperitoneal (i.p.) injection at a dose of 30 mg/kg/day for one month.[4][5] A vehicle-

treated group served as the control.
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Endpoint Analysis: Following the treatment period, plasma lipid levels and liver health were

assessed through clinical chemistry. The severity of the disease was evaluated using

quantitative polymerase chain reaction (qPCR) for gene expression analysis, western blot for

protein expression, and immunohistochemistry for histological examination of liver tissue.[4]

Elafibranor: Study in a Translational Mouse Model of
NASH
Animal Model: APOE*3Leiden.CETP (E3L.CETP) transgenic mice were used. This model has

a human-like lipoprotein metabolism and develops hyperlipidemia and atherosclerosis when

fed a diet high in saturated fat and cholesterol.[6][8]

Diet and NASH Induction: To induce NASH, the E3L.CETP mice were fed a high-fat and

cholesterol (HFC) diet for 25 weeks.[6][9]

Treatment Protocol: After 15 weeks of the HFC diet, a subset of mice began treatment with

elafibranor, which was supplemented in the HFC diet at a dose of 15 mg/kg/day for the

remaining 10 weeks of the study.[6][9] A control group continued on the HFC diet without the

supplement.

Endpoint Analysis: Plasma parameters, including insulin, glucose, cholesterol, and

triglycerides, were measured. Liver tissue was collected for histopathological assessment of

steatosis, inflammation, and fibrosis. Hepatic transcriptome analysis was also performed to

investigate the underlying molecular pathways affected by elafibranor.[6][9]

Signaling Pathways and Mechanisms of Action
SR9238: LXR Inverse Agonism
SR9238 is a synthetic inverse agonist of the Liver X Receptors (LXRα and LXRβ).[10] LXRs

are nuclear receptors that, when activated by endogenous ligands like oxysterols, form a

heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response

Elements (LXREs) on the DNA to promote the transcription of genes involved in lipogenesis,

such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Fatty Acid Synthase

(FASN).[11] As an inverse agonist, SR9238 binds to LXRs and promotes the recruitment of

corepressor proteins (e.g., NCoR), which leads to the suppression of the basal transcriptional

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/25830098/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7930243/
https://www.tno-pharma.com/CVDM_ps2014.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7930243/
https://www.researchgate.net/publication/349760209_Beneficial_effects_of_elafibranor_on_NASH_in_E3LCETP_mice_and_differences_between_mice_and_men
https://pmc.ncbi.nlm.nih.gov/articles/PMC7930243/
https://www.researchgate.net/publication/349760209_Beneficial_effects_of_elafibranor_on_NASH_in_E3LCETP_mice_and_differences_between_mice_and_men
https://pmc.ncbi.nlm.nih.gov/articles/PMC7930243/
https://www.researchgate.net/publication/349760209_Beneficial_effects_of_elafibranor_on_NASH_in_E3LCETP_mice_and_differences_between_mice_and_men
https://www.benchchem.com/product/b15603374?utm_src=pdf-body
https://www.benchchem.com/product/b15603374?utm_src=pdf-body
https://www.medchemexpress.com/SR9238.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9932051/
https://www.benchchem.com/product/b15603374?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


activity of LXR target genes.[10][11] This inhibition of lipogenic gene expression is the primary

mechanism behind SR9238's ability to reduce hepatic steatosis.[12]
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Caption: SR9238 signaling pathway.
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Elafibranor: PPARα/δ Dual Agonism
Elafibranor is a dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and

delta (PPARδ).[13] PPARs are nuclear receptors that, upon activation by ligands like

elafibranor, form a heterodimer with RXR. This complex then binds to Peroxisome Proliferator

Response Elements (PPREs) in the promoter region of target genes.[3]

Activation of PPARα primarily occurs in tissues with high fatty acid catabolism, such as the

liver.[13] It upregulates genes involved in fatty acid uptake and β-oxidation, thereby reducing

hepatic fat accumulation.[13] PPARα activation also plays a role in reducing triglyceride levels.

[3]

PPARδ is more ubiquitously expressed and its activation enhances fatty acid oxidation and

energy expenditure.[13] It also improves insulin sensitivity and has anti-inflammatory effects.

[13] The dual agonism of PPARα and PPARδ by elafibranor provides a multi-faceted approach

to treating metabolic diseases like NASH by simultaneously addressing lipid metabolism,

insulin resistance, and inflammation.[13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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